molecular formula C11H16N6S2 B12432383 1,1-dimethyl-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea

1,1-dimethyl-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea

Cat. No.: B12432383
M. Wt: 296.4 g/mol
InChI Key: RPMMBVWROKDIKM-MDWZMJQESA-N
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Description

1,1-Dimethyl-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea is a thiourea derivative featuring a dimethyl group at the N1 position, a carbamothioylamino substituent, and a pyridyl-ethylideneamino moiety. Its synthesis involves a two-step process: (1) condensation of 1,1-dimethyl-3-(2-pyridyl)ethanone with arylidene or ferrocenylmethylidene compounds in dry DMF using triethylamine as a base, followed by (2) hydroxyl group protection with acyl groups under similar conditions .

Properties

Molecular Formula

C11H16N6S2

Molecular Weight

296.4 g/mol

IUPAC Name

1,1-dimethyl-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea

InChI

InChI=1S/C11H16N6S2/c1-8(9-6-4-5-7-12-9)13-14-10(18)15-16-11(19)17(2)3/h4-7H,1-3H3,(H,16,19)(H2,14,15,18)/b13-8+

InChI Key

RPMMBVWROKDIKM-MDWZMJQESA-N

Isomeric SMILES

C/C(=N\NC(=S)NNC(=S)N(C)C)/C1=CC=CC=N1

Canonical SMILES

CC(=NNC(=S)NNC(=S)N(C)C)C1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Core Synthesis Strategies

The synthesis of 1,1-dimethyl-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea revolves around two primary approaches:

Reaction of Amines with Isothiocyanates

This method leverages the nucleophilic addition of amines to isothiocyanates, forming thiourea linkages. A key example involves:

  • Reagents : (S)-1-(2-pyridyl)ethylamine derivatives and isothiocyanates (e.g., phenylisothiocyanate, naphthyl-isothiocyanate).
  • Conditions : Diethyl ether, 0°C to room temperature, 24 hours.
  • Yields : 77.2–92.1% after chromatographic purification.
Mechanism
  • Nucleophilic Attack : The amine’s aliphatic nitrogen attacks the electrophilic carbon of the isothiocyanate.
  • Cyclization : Subsequent proton transfer and rearrangement yield the thiourea structure.

Thiocarbamic Chloride-Mediated Synthesis

Alternative routes utilize thiocarbamic chloride intermediates:

  • Reagents : Thiocarbamic chloride (prepared in situ from ammonium thiocyanate and acid chlorides) and heterocyclic amines.
  • Conditions : Anhydrous acetone, room temperature, followed by reaction with amines.
Advantages
  • Versatility : Compatible with diverse heterocyclic amines (e.g., pyridine, thiazole derivatives).
  • Scalability : High yields (up to 92%) reported for analogous thioureas.

Critical Reaction Parameters

Optimal conditions for thiourea formation involve precise control of solvent, temperature, and stoichiometry.

Parameter Optimal Range Impact on Yield Source
Solvent Diethyl ether, acetone Maximizes nucleophilicity
Temperature 0°C to RT Prevents side reactions
Reaction Time 12–24 hours Ensures complete conversion
Molar Ratio (Amine:Reagent) 1:1 to 1:3 Balances stoichiometry

Key Challenges and Solutions

Competing Cyclization Reactions

Reactions with thiophosgene often lead to undesired heterocycles (e.g., imidazo[1,5-a]pyridinones). To mitigate this:

  • Avoid Thiophosgene : Use isothiocyanates instead to favor linear thiourea formation.
  • Control Solvent : Polar aprotic solvents (e.g., acetone) reduce side reactions.

Stereochemical Control

The (E)-configuration of the ethylideneamino group is crucial. Strategies include:

  • Chiral Amines : Use enantiomerically pure (S)-1-(2-pyridyl)ethylamine to induce stereoselectivity.
  • Catalytic Asymmetry : Explore gold catalysts for stereoselective cyclization (though untested for this compound).

Comparative Analysis of Methods

Method Reagents Yield Advantages Limitations
Isothiocyanate + Amine (S)-1-(2-pyridyl)ethylamine + R-NCS 77–92% High stereoselectivity, scalable Requires pure isothiocyanates
Thiocarbamic Chloride NH4SCN, ClCO-R + Heterocyclic Amine 75–85% Flexible for diverse amines Multi-step synthesis
Thiophosgene + Amine Thiophosgene + Amine 42% Simple procedure Forms unwanted heterocycles

Chemical Reactions Analysis

A 1110U undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound.

    Reduction: This reaction involves the gain of electrons by the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include dimethyl sulfoxide, polyethylene glycol, and Tween 80 . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

A 1110U has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Key Observations :

  • The phenoxy substituent in introduces bulkier aromatic groups, which could influence π-π stacking and intermolecular interactions.
  • Synthetic Conditions: The use of DMF and triethylamine in the target compound’s synthesis contrasts with the methanol/acetic acid system in , suggesting differences in reaction kinetics and product stability.
  • Hydrogen Bonding : The cyclohexyl analog forms intramolecular N–H⋯N and intermolecular N–H⋯S bonds, critical for its crystal packing . The target compound’s dimethyl group may disrupt such interactions, altering solid-state behavior.
Computational and Crystallographic Insights
  • DFT Methods : Evidence highlights the importance of exact-exchange terms in density-functional theory (DFT) for accurate thermochemical predictions. Such methods could model the target compound’s electronic properties, such as charge distribution at sulfur/nitrogen sites.
  • Crystallography : The SHELX system is widely used for small-molecule refinement. The cyclohexyl analog’s structure was resolved using SHELXL , suggesting similar methodologies could apply to the target compound.

Biological Activity

1,1-Dimethyl-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea (commonly referred to as DMPT) is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a unique structure that may contribute to its diverse biological effects, including antimicrobial, antitumor, and anti-inflammatory properties.

Chemical Structure

The molecular formula of DMPT is C11H16N6S2C_{11}H_{16}N_{6}S_{2}, and its structure features a pyridine ring and thiourea moiety which are critical for its biological interactions.

Antimicrobial Activity

Research has demonstrated that DMPT exhibits significant antimicrobial activity against various bacterial strains. A study conducted by researchers evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria, showing notable inhibition zones in agar diffusion tests. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antitumor Activity

DMPT has also been investigated for its antitumor properties. In vitro studies using various cancer cell lines, including breast and lung cancer cells, revealed that DMPT induces apoptosis through the activation of caspase pathways. The IC50 values for cell viability were recorded at concentrations as low as 10 µM.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)15

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This was confirmed through ELISA assays where DMPT treatment resulted in a significant reduction in cytokine levels compared to untreated controls.

The biological activities of DMPT are attributed to its ability to interact with specific cellular targets. The thiourea group is known to facilitate hydrogen bonding with biological macromolecules, enhancing the compound's binding affinity to enzymes involved in microbial metabolism and tumor progression.

Case Studies

  • Antimicrobial Efficacy : A case study involving a clinical isolate of Staphylococcus aureus demonstrated that DMPT not only inhibited bacterial growth but also disrupted biofilm formation at sub-MIC concentrations.
  • Cancer Treatment : In an animal model of breast cancer, administration of DMPT led to a significant reduction in tumor size compared to controls, supporting its potential as an adjunct therapy in cancer treatment.

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